(4-氟苯胺基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

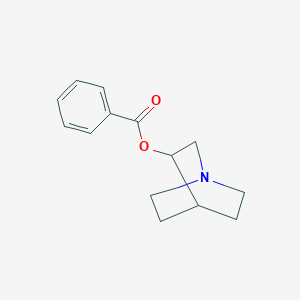

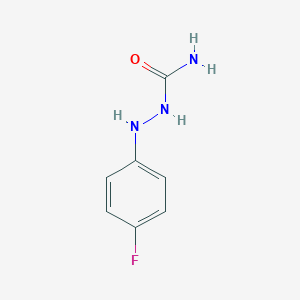

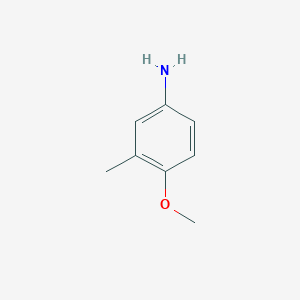

(4-Fluoroanilino)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is derived from 4-Fluoroaniline, an organofluorine compound with the formula FC6H4NH2 .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The molecular structure of 4-Fluoroaniline, a precursor to (4-Fluoroanilino)urea, is FC6H4NH2 . It is a colorless liquid and one of three isomers of fluoroaniline .Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis

4-Fluoroaniline, a precursor to (4-Fluoroanilino)urea, is a light-colored oily liquid . It is insoluble in water and denser than water . It has a melting point of -1.9 °C and a boiling point of 188 °C .科学研究应用

合成和放射化学应用

Olma、Ermert和Coenen(2006)的研究介绍了四种不添加载体(n.c.a.)4-[18F]氟苯脲衍生物的合成,作为潜在用于放射性药物的模型化合物。这些化合物是通过替代途径合成的,使用碳酸酯-4-硝基苯酯作为中间体。优化的n.c.a. 4-[18F]氟苯胺的制备达到了高放射化学产率,表明其在开发用于正电子发射断层扫描(PET)成像的新型放射性示踪剂中的适用性 (Olma, Ermert, & Coenen, 2006)。

生物活性和农业应用

Kiran等人(2005)从α-(3-氯-4-氟苯胺基)-邻甲酚合成了新的取代氧杂磷酰脲衍生物,展示了显著的杀虫、抗菌活性,并促进了土壤中根瘤菌的生长。这些发现突显了这些化合物作为环保杀虫剂和抗菌剂的潜在商业应用,反映出一种可同时受益于农业实践和害虫管理策略的双重功能 (Kiran et al., 2005)。

荧光传感和分析应用

Helal和Kim(2010)开发了基于2-(2′-氨基苯基)-4-苯基噻唑醚脲衍生物的新型荧光传感器,用于识别阴离子。这些传感器对乙酸根离子表现出高选择性,优于其他阴离子,这一特性对于分析和环境监测应用尤为有用。该研究强调了(4-氟苯胺基)脲衍生物在开发用于选择性检测特定阴离子的化学传感器中的作用 (Helal & Kim, 2010)。

安全和危害

属性

IUPAC Name |

(4-fluoroanilino)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICCMRNYTVYJMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

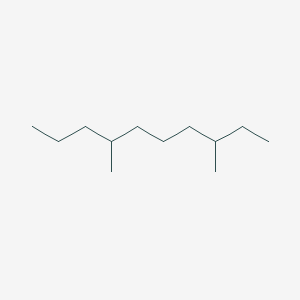

C1=CC(=CC=C1NNC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396464 |

Source

|

| Record name | (4-fluoroanilino)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoroanilino)urea | |

CAS RN |

16901-37-4 |

Source

|

| Record name | (4-fluoroanilino)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)